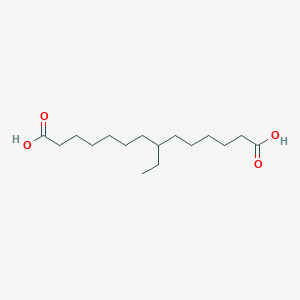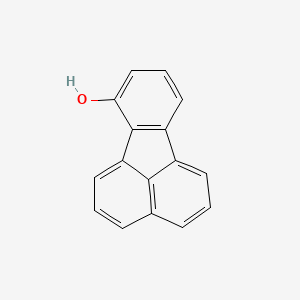![molecular formula C7H11NOS B14416191 N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine CAS No. 83370-64-3](/img/structure/B14416191.png)
N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine is a chemical compound known for its unique structure and properties. It contains a bicyclic framework with a sulfur atom and a hydroxylamine functional group, making it an interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine typically involves the reaction of a suitable bicyclic precursor with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Specific catalysts or reagents may also be employed to enhance the yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as distillation or crystallization to obtain the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The sulfur atom in the bicyclic framework can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, amines, and substituted bicyclic compounds. These products can have different properties and applications, making this compound a versatile compound for chemical research.
Aplicaciones Científicas De Investigación
N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful for studying enzyme interactions and other biochemical processes.
Industry: It can be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form hydrogen bonds or other interactions with these targets, leading to changes in their activity or function. The sulfur atom in the bicyclic framework may also play a role in these interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine include other bicyclic compounds with sulfur atoms and hydroxylamine groups, such as:
- 2-Thiabicyclo[2.2.1]heptan-3-ylidenehydroxylamine
- 2-Thiabicyclo[3.2.1]octan-3-ylidenehydroxylamine
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of both a sulfur atom and a hydroxylamine group. This combination of features gives it distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
83370-64-3 |
|---|---|
Fórmula molecular |
C7H11NOS |
Peso molecular |
157.24 g/mol |
Nombre IUPAC |
N-(2-thiabicyclo[2.2.2]octan-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H11NOS/c9-8-7-5-1-3-6(10-7)4-2-5/h5-6,9H,1-4H2 |
Clave InChI |
YLLHVZUVMXLNRD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1C(=NO)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




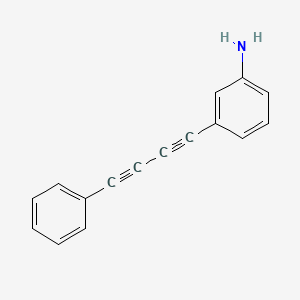
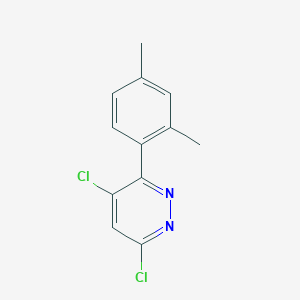
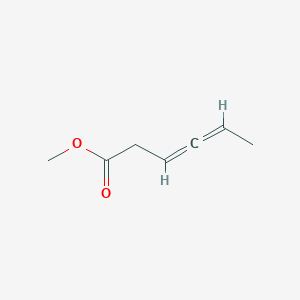
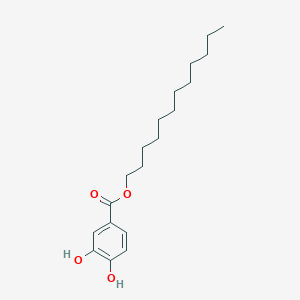
![7-Methyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14416158.png)
![Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]-](/img/structure/B14416166.png)

![Ethyl {[(benzyloxy)carbonyl]imino}acetate](/img/structure/B14416171.png)
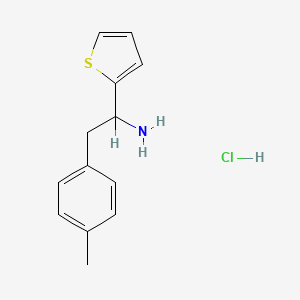
![1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one](/img/structure/B14416175.png)
